6-Chloro-4-methylpicolinonitrile
Overview
Description
6-Chloro-4-methylpicolinonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of picolinonitrile, where a chlorine atom is substituted at the 6th position and a methyl group at the 4th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-4-methylpicolinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-amino-4-methylpicolinonitrile.
Oxidation: Formation of 6-chloro-4-methylpicolinic acid.
Reduction: Formation of 6-chloro-4-methylpicolinamidine.
Scientific Research Applications
6-Chloro-4-methylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpicolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methylpicolinonitrile
- 6-Chloro-2-methylpicolinonitrile
- 4-Methyl-6-chloropyridine-2-carbonitrile
Uniqueness
6-Chloro-4-methylpicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in synthesis and research .
Biological Activity
6-Chloro-4-methylpicolinonitrile is an organic compound with notable biological activity, particularly in pharmaceutical applications. This article explores its biological properties, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 211.66 g/mol
- CAS Number : 3678-62-4
The compound features a chlorinated pyridine ring, which enhances its reactivity and biological properties. The presence of the nitrile group and methyl substitution is significant for its interaction with biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : Preliminary studies indicate that this compound can modulate the activity of various enzymes involved in metabolic pathways. It has shown potential as a substrate or inhibitor in enzyme-catalyzed reactions.
- Receptor Binding : The compound has been investigated for its ability to bind to specific receptors, influencing signal transduction pathways that are critical in cellular responses.
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Case Studies and Experimental Data
-
Antibacterial Activity : A study evaluated the antibacterial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antibacterial agent.
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 50 S. aureus 20 100 P. aeruginosa 12 50 - Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on enzymes such as α-L-iduronidase, which is crucial in metabolic disorders. The results showed that it could serve as a lead compound for developing enzyme inhibitors.
- Pharmacological Applications : The potential therapeutic applications of this compound include treatment for metabolic dysfunctions and as a scaffold for drug discovery due to its unique structural features.
Properties
IUPAC Name |
6-chloro-4-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGINIKEPIBBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629521 | |
Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209858-74-2 | |
Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.